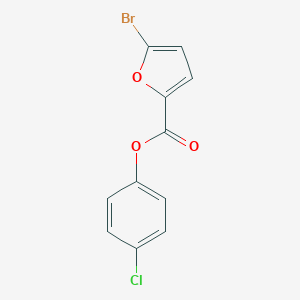

4-Chlorophenyl 5-bromo-2-furoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6BrClO3 |

|---|---|

Molecular Weight |

301.52 g/mol |

IUPAC Name |

(4-chlorophenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C11H6BrClO3/c12-10-6-5-9(16-10)11(14)15-8-3-1-7(13)2-4-8/h1-6H |

InChI Key |

HHFZVRUEOLPLGG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC(=O)C2=CC=C(O2)Br)Cl |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C2=CC=C(O2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorophenyl 5 Bromo 2 Furoate

Classical Esterification Routes for Halogenated Furoates

Traditional methods for ester synthesis remain a cornerstone of organic chemistry, providing reliable and well-understood pathways to a wide variety of ester compounds, including halogenated furoates like 4-Chlorophenyl 5-bromo-2-furoate.

Variants of Fischer Esterification and Direct Condensation Approaches

The Fischer-Speier esterification is a classic acid-catalyzed reaction involving the condensation of a carboxylic acid with an alcohol. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 5-bromo-2-furoic acid with 4-chlorophenol (B41353) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org

The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of one of the reactants, typically the alcohol, can be used. organic-chemistry.org Alternatively, the removal of water, a byproduct of the reaction, can shift the equilibrium to favor the product. This is often accomplished using a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the final ester product. masterorganicchemistry.com

Table 1: Illustrative Conditions for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Typical Yield |

| 5-bromo-2-furoic acid | 4-chlorophenol | H₂SO₄ (catalytic) | Toluene | Reflux with Dean-Stark trap | Moderate to High |

| 5-bromo-2-furoic acid | 4-chlorophenol | p-TsOH (catalytic) | Benzene (B151609) | Reflux with water removal | Moderate to High |

Note: This data is illustrative and based on general Fischer esterification principles.

Acyl Halide and Anhydride (B1165640) Mediated Synthesis (e.g., from 5-bromo-2-furoyl chloride and 4-chlorophenol)

To circumvent the equilibrium limitations of Fischer esterification, a more reactive derivative of the carboxylic acid, such as an acyl chloride, can be employed. For the synthesis of this compound, this involves the prior conversion of 5-bromo-2-furoic acid to 5-bromo-2-furoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govguidechem.com

The resulting 5-bromo-2-furoyl chloride is a highly reactive electrophile. It readily reacts with 4-chlorophenol in the presence of a base, such as pyridine (B92270) or triethylamine, to afford the target ester. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This method is generally high-yielding and proceeds under milder conditions than Fischer esterification. A similar approach is used in the synthesis of 4-(5-aryl-2-furoyl)morpholines, where 5-arylfuran-2-carboxylic acids are first converted to their acyl chlorides before reaction with morpholine. pensoft.net

Table 2: Acyl Halide-Based Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Conditions |

| 1 | 5-bromo-2-furoic acid | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or neat | Room temperature to reflux |

| 2 | 5-bromo-2-furoyl chloride, 4-chlorophenol | Pyridine or Triethylamine | Dichloromethane (DCM) or Dioxane | 0 °C to room temperature |

Note: This data is based on established procedures for acyl chloride formation and subsequent esterification.

Advanced Synthetic Strategies

Modern synthetic chemistry offers a range of advanced catalytic methods that can be applied to the synthesis of esters, often providing higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Catalytic Synthesis Protocols for this compound

Catalytic approaches are highly sought after in chemical synthesis due to their ability to facilitate reactions with high efficiency and atom economy.

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis. While direct palladium-catalyzed esterification between a carboxylic acid and a phenol (B47542) is less common, related methodologies can be envisioned for the synthesis of this compound. For instance, palladium catalysts are known to facilitate the coupling of aryl halides with various nucleophiles. nih.gov

A plausible, though less direct, route could involve a palladium-catalyzed carbonylation reaction. In such a scenario, an aryl halide, such as 1-bromo-4-chlorobenzene, could react with carbon monoxide and 5-bromo-2-furanol (if available) in the presence of a palladium catalyst to form the ester. More commonly, palladium catalysis is employed in the synthesis of substituted furan (B31954) rings themselves, which can then be functionalized to the desired ester. ysu.am For example, palladium-catalyzed reactions have been used to synthesize 4-substituted 2(5H)-furanones from 4-tosyl-2(5H)-furanone and boronic acids. ysu.am A related strategy could potentially be developed for the direct coupling of 5-bromo-2-furoic acid with an activated derivative of 4-chlorophenol, or vice versa, under palladium catalysis. rsc.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being environmentally benign and avoiding toxic metal residues. For esterification reactions, various organic molecules can act as catalysts. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the esterification of α,β-unsaturated aldehydes with alcohols. While this specific example may not be directly applicable, other organocatalytic systems, such as those based on 4-(dimethylamino)pyridine (DMAP) or its derivatives, are well-established for promoting acylation reactions and could be employed in the synthesis of this compound from 5-bromo-2-furoyl chloride or anhydride.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity and mild reaction conditions. Lipases are a class of enzymes that are particularly effective at catalyzing the formation of esters. researchgate.netfrontiersin.org The lipase-catalyzed synthesis of furan-containing polyester (B1180765) oligomer diols has been reported, demonstrating the feasibility of using enzymes for the formation of furoate esters. researchgate.net In a potential biocatalytic synthesis of this compound, a suitable lipase, such as Candida antarctica Lipase B (CalB), could be used to catalyze the direct condensation of 5-bromo-2-furoic acid and 4-chlorophenol. researchgate.net This approach would align with the principles of green chemistry by operating under mild, often solvent-free, conditions.

Table 3: Comparison of Synthetic Methodologies

| Method | Key Features | Advantages | Disadvantages |

| Fischer Esterification | Acid-catalyzed equilibrium reaction. | Simple, readily available reagents. | Equilibrium-limited, often requires harsh conditions and water removal. |

| Acyl Halide Route | Two-step process via a reactive acyl chloride intermediate. | High yields, not equilibrium-limited. | Requires an additional step to prepare the acyl halide, uses corrosive reagents. |

| Transition-Metal Catalysis | Use of palladium or other metal catalysts. | High efficiency and selectivity for certain transformations. | Catalyst cost and potential for metal contamination. |

| Organocatalysis | Metal-free catalysis using small organic molecules. | Environmentally benign, avoids heavy metal contamination. | Catalyst may be less active than metal counterparts. |

| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. | Enzymes can be sensitive to reaction conditions, substrate specificity can be a limitation. |

Microwave-Assisted and Flow Chemistry Techniques in Furoate Synthesis

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry are being increasingly employed to produce furoate esters more efficiently and sustainably.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods. mdpi.com These benefits include significantly reduced reaction times, increased product yields, and enhanced purity of the final product due to minimized side reactions. conicet.gov.arnih.gov The uniform and rapid heating provided by microwaves can lead to more energy-efficient processes. conicet.gov.ar

In the context of furoate synthesis, microwave-assisted methods have been successfully applied to various steps. For example, the esterification of carboxylic acids with alcohols can be efficiently catalyzed by reagents like N-fluorobenzenesulfonimide under microwave irradiation, often leading to excellent yields in a short time. mdpi.com Microwave-assisted transformations have also been used for the synthesis of hydroxamic acids from esters, demonstrating the versatility of this technique for various derivatives. organic-chemistry.org The production of furfural (B47365), a key precursor to furoic acid, from biomass has also been shown to be more efficient with microwave heating. mdpi.com

Flow Chemistry:

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govresearchgate.net Key benefits include superior heat and mass transfer, which allows for precise temperature control, enhanced safety for highly exothermic or hazardous reactions, and improved reproducibility. nih.gov The high surface-area-to-volume ratio in flow reactors can lead to significantly faster reaction rates and higher selectivities compared to batch processes. beilstein-journals.org

For the synthesis of esters, flow chemistry provides a scalable and efficient platform. rsc.org It allows for the use of immobilized catalysts in packed-bed reactors, which simplifies product purification and catalyst recycling. beilstein-journals.org This technique is particularly well-suited for multi-step syntheses, where intermediates can be directly channeled into the next reaction step without isolation, a concept known as a telescoped process. nih.gov This approach has been successfully used for the synthesis of α-trifluoromethylthiolated esters and amides. nih.gov The ability to operate under superheated conditions safely can also drive reactions at much higher temperatures than would be feasible in batch, potentially accelerating reaction rates. nih.gov

Regioselectivity and Stereoselectivity Considerations in Furoate Ester Formation

Regioselectivity:

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. wikipedia.org In the synthesis of this compound, regioselectivity is a critical consideration, particularly during the bromination of the furoic acid precursor and the esterification step itself.

During the bromination of 2-furoic acid, the bromine atom is selectively introduced at the 5-position of the furan ring. This is a crucial step to ensure the correct isomer is formed for the subsequent esterification. researchgate.net The conditions of the bromination reaction, including the choice of brominating agent and solvent, can influence the regioselectivity and minimize the formation of other brominated isomers. asianpubs.org

In the esterification reaction between 5-bromo-2-furoic acid and 4-chlorophenol, the reaction occurs specifically at the carboxylic acid group of the furoic acid and the hydroxyl group of the phenol. While this particular esterification is straightforward in terms of regioselectivity, in more complex molecules with multiple reactive sites, the choice of catalyst and reaction conditions can be crucial to direct the reaction to the desired functional group. nih.gov For example, in the esterification of pyromellitic dianhydride, mild conditions can allow for the differentiation of the four equivalent carbonyl groups. nih.gov

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is achiral, stereoselectivity becomes a significant factor when either the furoate or the alcohol reactant contains chiral centers.

The stereochemical outcome of an esterification reaction can be influenced by the reaction mechanism and the steric hindrance of the reactants. researchgate.net For instance, in Mitsunobu esterification, the stereoselectivity can shift from retention to inversion of configuration depending on the acidity and steric bulk of the carboxylic acid and alcohol. researchgate.net While not directly applicable to the synthesis of the title compound, this highlights the importance of stereochemical control in the synthesis of more complex, chiral furoate esters.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic study of various parameters for each synthetic step.

A common starting point for the synthesis is the esterification of 5-bromo-2-furoic acid with 4-chlorophenol. Key parameters that are typically optimized for this type of reaction include:

Catalyst: The choice and loading of the catalyst can significantly impact the reaction rate and yield. For esterifications, both acid and base catalysts can be used. Solid acid catalysts, such as tungstophosphoric acid on zirconia, are often preferred for their ease of separation and reusability. conicet.gov.arresearchgate.net

Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Solvents that allow for azeotropic removal of water, a byproduct of esterification, can drive the reaction to completion.

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures generally lead to faster reactions, but can also promote side reactions or decomposition of the product.

Reactant Molar Ratio: The ratio of 5-bromo-2-furoic acid to 4-chlorophenol can be varied to maximize the conversion of the limiting reagent. Often, an excess of one reactant is used to drive the equilibrium towards the product. conicet.gov.ar

Reaction Time: The reaction is monitored over time to determine the point at which the maximum yield is achieved.

A hypothetical optimization table for the esterification step is presented below:

| Entry | Catalyst | Solvent | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Time (h) | Yield (%) |

| 1 | H₂SO₄ | Toluene | 110 | 1:1 | 8 | 75 |

| 2 | H₂SO₄ | Toluene | 110 | 1:1.2 | 8 | 82 |

| 3 | TPA/ZrO₂ | Toluene | 110 | 1:1.2 | 8 | 85 |

| 4 | TPA/ZrO₂ | Xylene | 140 | 1:1.2 | 6 | 90 |

| 5 | TPA/ZrO₂ | Xylene | 140 | 1:1.5 | 6 | 92 |

This is a representative table and does not reflect actual experimental data.

For the preceding bromination of 2-furoic acid, optimization would focus on the choice of brominating agent (e.g., Br₂, NBS), solvent, and temperature to achieve high regioselectivity for the 5-bromo isomer and high conversion. asianpubs.org

Purification and Isolation Methodologies for Synthesized this compound

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Common purification techniques for solid organic compounds like this compound include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. A mixture of solvents, such as chloroform (B151607) and petroleum ether, can also be effective. nih.gov

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with an adsorbent like silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their polarity. conicet.gov.arnih.gov For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system. conicet.gov.ar

Washing/Extraction: The crude reaction mixture can be washed with aqueous solutions to remove acidic or basic impurities. For instance, washing with a dilute acid solution can remove basic catalysts, while washing with a dilute base solution can remove unreacted carboxylic acid. nih.gov This is often followed by extraction into an organic solvent.

Filtration: If the product is a solid and the impurities are dissolved in the reaction solvent, simple filtration can be used to isolate the crude product. prepchem.com This is often followed by washing the solid with a suitable solvent to remove residual impurities. prepchem.com

Spectroscopic and Structural Elucidation of 4 Chlorophenyl 5 Bromo 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-chlorophenyl 5-bromo-2-furoate is expected to show distinct signals corresponding to the protons on the furan (B31954) ring and the 4-chlorophenyl ring.

The furan ring contains two protons, H-3 and H-4. Based on data from similar 5-bromo-2-furoic acid derivatives, these protons appear as doublets due to coupling with each other (a ³J-coupling). The H-3 proton, being adjacent to the electron-withdrawing ester group, would resonate further downfield compared to the H-4 proton. For example, in 5-bromo-2-furaldehyde, the corresponding H-3 and H-4 protons are observed at approximately 7.25 ppm and 6.57 ppm, respectively. chemicalbook.com

The 4-chlorophenyl group has four aromatic protons, which form a characteristic AA'BB' system due to the symmetry of the ring. These protons typically appear as two distinct doublets in the aromatic region (around 7.0-7.5 ppm). The protons ortho to the chlorine atom (H-2' and H-6') would be chemically equivalent, as would the protons ortho to the ester linkage (H-3' and H-5').

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Furan) | ~7.3 | Doublet (d) | ~3.5 |

| H-4 (Furan) | ~6.6 | Doublet (d) | ~3.5 |

| H-2', H-6' (Phenyl) | ~7.4 | Doublet (d) | ~8.8 |

| H-3', H-5' (Phenyl) | ~7.2 | Doublet (d) | ~8.8 |

Note: Predicted values are based on analogous structures and may vary in different deuterated solvents.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals are expected.

Furan Ring Carbons: The furan ring has four carbons. The carbonyl carbon (C-2) of the ester is the most deshielded, appearing significantly downfield (~158-160 ppm). The carbon bearing the bromine atom (C-5) would also be downfield, while the protonated carbons (C-3 and C-4) would appear in the typical aromatic/heteroaromatic region. In related 2-furoic acid compounds, the furan carbons appear at distinct chemical shifts, for instance, C-2 at ~142 ppm, C-5 at ~139 ppm, C-4 at ~113 ppm, and C-3 at ~111 ppm. mdpi.com

4-Chlorophenyl Ring Carbons: The 4-chlorophenyl ring has four unique carbon signals due to symmetry. The carbon attached to the ester oxygen (C-1') would be shifted downfield. The carbon bonded to chlorine (C-4') would also show a characteristic shift. The two pairs of equivalent protonated carbons (C-2'/C-6' and C-3'/C-5') would complete the aromatic signals.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~158.0 |

| C-2 (Furan) | ~145.0 |

| C-5 (Furan) | ~125.0 |

| C-3 (Furan) | ~120.0 |

| C-4 (Furan) | ~115.0 |

| C-1' (Phenyl) | ~148.0 |

| C-4' (Phenyl) | ~133.0 |

| C-2', C-6' (Phenyl) | ~129.5 |

| C-3', C-5' (Phenyl) | ~123.0 |

Note: Predicted values are based on analogous structures and established substituent effects.

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. Current time information in Bangalore, IN.researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the furan protons H-3 and H-4, confirming their adjacent relationship. It would also show a cross-peak between the ortho-coupled protons on the chlorophenyl ring (H-2'/H-6' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). The HSQC spectrum would show cross-peaks connecting H-3 to C-3, H-4 to C-4, H-2'/H-6' to C-2'/C-6', and H-3'/H-5' to C-3'/C-5'. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations include:

From the furan proton H-3 to the carbonyl carbon (C=O) and furan carbons C-2, C-4, and C-5.

From the phenyl protons H-3'/H-5' to the ester-linked carbon C-1' and the chlorinated carbon C-4'.

Crucially, a correlation from the phenyl protons H-3'/H-5' to the ester carbonyl carbon (C=O) would confirm the connectivity between the 4-chlorophenyl and 5-bromo-2-furoate moieties.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. universalclass.com

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation of esters often involves cleavage at the bonds adjacent to the carbonyl group. acs.org For halogenated furoate esters, several fragmentation pathways can be proposed.

The molecular ion peak (M⁺˙) for this compound would be expected at m/z 302, 304, and 306, showing a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Proposed Key Fragmentation Pathways:

Cleavage of the Ester C-O Bond: The most common fragmentation for esters is the loss of the alkoxy or aryloxy radical. In this case, cleavage of the C-O bond between the carbonyl carbon and the 4-chlorophenyl group would result in the formation of the 5-bromo-2-furoylium cation. This acylium ion would be a prominent peak with a characteristic bromine isotope pattern (m/z 189 and 191).

Formation of the 4-Chlorophenoxy Cation: Alternatively, the charge could be retained by the phenyl portion, leading to a 4-chlorophenoxy cation (m/z 128 and 130) or a related fragment.

Loss of CO: The 5-bromo-2-furoylium ion (m/z 189/191) could further fragment by losing a molecule of carbon monoxide (CO) to yield a 5-bromo-2-furyl cation (m/z 161/163).

Loss of Halogens: Fragmentation involving the loss of Br˙ or Cl˙ radicals from the molecular ion or subsequent fragments is also possible.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This technique is used to confirm the molecular formula of a synthesized compound. For this compound, the calculated exact mass for the most abundant isotopes (C₁₁H₆⁷⁹Br³⁵ClO₃) would be used to confirm its identity.

Calculated HRMS Data for C₁₁H₆BrClO₃:

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₁H₆⁷⁹Br³⁵ClO₃]⁺ | 301.9165 |

| [C₁₁H₆⁸¹Br³⁵ClO₃]⁺ | 303.9144 |

| [C₁₁H₆⁷⁹Br³⁷ClO₃]⁺ | 303.9135 |

Confirmation of the measured mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's elemental formula.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the functional groups and molecular vibrations of this compound.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The infrared spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. While the exact spectrum for this specific compound is not widely published, analysis of structurally similar compounds allows for the confident assignment of its principal vibrational modes. For instance, studies on related benzaldehyde (B42025) derivatives and substituted pyridines provide a basis for these assignments. researchgate.netmewaruniversity.org

Key functional group vibrations for this compound would be expected in the following regions:

Carbonyl (C=O) Stretching: The ester carbonyl group is expected to show a strong, characteristic absorption band in the region of 1720-1740 cm⁻¹. This is a hallmark of the ester functionality.

C-O Stretching: The ester C-O stretching vibrations typically appear as two distinct bands in the 1250-1000 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the 4-chlorophenyl ring are anticipated to occur just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. mewaruniversity.org

C-Cl Stretching: The vibration of the carbon-chlorine bond on the phenyl ring generally produces a strong band in the 1090-1080 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond on the furan ring will have a characteristic absorption at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Furan Ring Vibrations: The furan ring itself will exhibit a series of characteristic stretching and bending vibrations.

Comprehensive FT-IR spectral libraries, such as the Aldrich FT-IR Collection, serve as an invaluable resource for comparing and confirming the spectral features of such compounds. thermofisher.com

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1740-1720 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-O-C Stretch (Ester) | 1300-1050 | Strong |

| C-Cl Stretch | 1090-1080 | Strong |

| C-H Out-of-Plane Bend | 900-700 | Strong |

Raman Spectroscopy for Molecular Vibrations and Fingerprint Analysis

Raman spectroscopy complements IR spectroscopy by providing information on the polarizability of molecular bonds. For this compound, Raman analysis would be particularly useful for identifying vibrations of the carbon backbone and the symmetric vibrations of the aromatic and furan rings. rsc.org

Ring Breathing Modes: The symmetric vibrations of the phenyl and furan rings would produce characteristic, sharp signals in the fingerprint region (below 1600 cm⁻¹).

C-C Stretching: The stretching of the carbon-carbon bonds within the rings will also be prominent.

CN Stretching Mode (in analogues): In related molecules with isocyanide groups, the CN stretching mode provides a "finger-print" frequency shift that is sensitive to the molecule's local environment. rsc.org

The combination of IR and Raman spectroscopy provides a detailed vibrational fingerprint of this compound, allowing for its unambiguous identification and the characterization of its chemical bonds.

X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis of this compound (or relevant structural analogues)

Although a crystal structure for this compound itself is not publicly available, analysis of closely related compounds provides a strong indication of its likely solid-state structure. For example, the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) (C₁₈H₁₄Cl₂O₃) has been determined to be monoclinic, belonging to the P2₁/n space group. researchgate.net Another relevant analogue, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855), crystallizes and its structure reveals a dihedral angle of 69.30 (3)° between its two benzene (B151609) rings. nih.gov

Based on these and other analogues, it is probable that this compound would crystallize in a common space group such as P2₁/c or P-1. The analysis would provide precise measurements of the bond lengths and angles within the molecule, including the C-Br, C-Cl, C=O, and C-O bonds, as well as the torsion angles that define the relative orientation of the furan and chlorophenyl rings.

Table 2: Representative Crystallographic Data for a Structural Analogue (furan-2,5-diylbis((4-chlorophenyl)methanol))

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄Cl₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3048(6) |

| b (Å) | 8.9620(5) |

| c (Å) | 18.0909(10) |

| β (°) | 93.046(6) |

| Volume (ų) | 1668.36(16) |

Data from reference researchgate.net

Analysis of Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions. Analysis of similar structures reveals the importance of halogen bonding, hydrogen bonding, and π-π stacking interactions. nih.gov

Halogen Bonding: The bromine and chlorine atoms are capable of forming halogen bonds, where the halogen atom acts as an electrophilic species interacting with a nucleophile, such as an oxygen atom from an adjacent molecule. These interactions, such as Cl···O and Br···O contacts, can be key in directing the crystal packing. nih.gov

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the ester oxygen or the π-system of the aromatic rings are also expected to play a significant role in stabilizing the crystal lattice. nih.govnih.gov

In the crystal of an imidazo[4,5-b]pyridine analogue, molecules are linked into inversion dimers by C—H···N hydrogen bonds, which are then connected by π–π stacking interactions. scienceopen.com

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts. nih.govmdpi.com

For a molecule like this compound, the Hirshfeld surface would likely reveal:

Red spots on the d_norm surface, indicating close intermolecular contacts, particularly involving the halogen and oxygen atoms. nih.govmdpi.com

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. For related halogenated compounds, the major contributions often come from H···H, C···H/H···C, Br···H/H···Br, and O···H/H···O contacts. nih.gov The shape-index plot can confirm the presence or absence of π-π stacking interactions. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| furan-2,5-diylbis((4-chlorophenyl)methanol) |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |

| N-(5-Bromo-2-hydroxybenzylidene) para-toluidine |

| 2-bromo-4-chlorobenzaldehyde |

| 5-bromo-2-3-dihydroxy pyridine (B92270) |

| 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine |

| 4-chlorophenyl isocyanide |

| bromophenylphosphoranes |

| 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole |

Chemical Reactivity and Transformation of 4 Chlorophenyl 5 Bromo 2 Furoate

Hydrolytic Stability and Reaction Kinetics of Furoate Esters

The ester functional group is a primary site for chemical transformation, most notably through hydrolysis. The stability of the furoate ester linkage in 4-Chlorophenyl 5-bromo-2-furoate is influenced by both the electronic nature of the 4-chlorophenol (B41353) leaving group and the furan (B31954) ring itself. Ester hydrolysis can be catalyzed by acid or base, or mediated by enzymes.

Studies on the hydrolytic stability of various esters show that both electronic and steric factors play a crucial role. nih.gov For instance, the rate of base-catalyzed hydrolysis is significantly influenced by the nature of the alcohol and carboxylic acid components. In a comparative study of benzoate (B1203000) esters, electron-withdrawing substituents on the phenyl ring were found to decrease hydrolytic stability. nih.gov For example, ethyl p-bromo benzoate showed lower hydrolytic stability compared to its unsubstituted analog. nih.gov By analogy, the 4-chlorophenyl group, being electron-withdrawing, is expected to make the ester carbonyl more electrophilic and susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially leading to a moderate rate of hydrolysis under basic conditions. The reaction would yield 5-bromo-2-furoic acid and 4-chlorophenol.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

The 4-chlorophenyl ring presents a second major site for reactivity, capable of undergoing both electrophilic and nucleophilic aromatic substitution, although the conditions required for each are vastly different.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the substituents on the aromatic ring dictate the rate and regioselectivity of the reaction. wikipedia.orgmasterorganicchemistry.com The chlorophenyl ring in the title compound has two directing groups: the chlorine atom and the ester linkage (—OC(O)R).

Chlorine (–Cl): As a halogen, chlorine is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. edubirdie.com However, due to its inductive electron-withdrawing effect, it deactivates the ring towards electrophilic attack compared to benzene (B151609). wikipedia.org

Ester Group (para-substituent): The ester group, connected via an oxygen atom, is also a deactivating group and is considered meta-directing. edubirdie.com

In this compound, the chlorine is at position 4. It directs incoming electrophiles to positions 2 and 6 (ortho positions). The ester linkage is at position 1, and its deactivating, meta-directing influence also targets positions 3 and 5, which are already occupied. The combined effect is a strongly deactivated ring, with any potential electrophilic substitution likely occurring at the positions ortho to the chlorine (positions 2 and 6), though requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. wikipedia.org This reaction is uncommon for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgmasterorganicchemistry.com

In this compound, the leaving group would be the chloride ion. The ester functionality is para to the chlorine. While ester groups are electron-withdrawing, they are not as potent as nitro groups in activating a ring for SNAr. libretexts.org Therefore, while substitution of the chlorine by a strong nucleophile (e.g., NaOH, NaOMe) is theoretically possible, it would likely require forcing conditions such as high temperatures and pressures. The reaction is favored over the meta-substituted isomer because the negative charge of the Meisenheimer complex can be delocalized onto the carbonyl oxygen of the ester group through resonance, a stabilization that is not possible if the group were in the meta position. libretexts.org

Cross-Coupling Reactions Involving the Bromo-Furan System (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond at the 5-position of the furan ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are central to the synthesis of diverse analogs.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. youtube.comorganic-chemistry.org The 5-bromo-furan moiety is an excellent substrate for this reaction. Research has demonstrated the successful Suzuki coupling of a closely related compound, 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate, with various substituted arylboronic acids. mdpi.com The reactions typically proceed in high yields using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com This strategy allows for the synthesis of a wide array of 5-aryl-2-furoate derivatives.

Table 1: Representative Suzuki Coupling Reactions of a 5-Bromofuran-2-Carboxylate Based on the coupling of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate with various arylboronic acids. mdpi.com

| Arylboronic Acid Partner | Catalyst / Base | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(Methoxycarbonyl)phenyl 5-phenylfuran-2-carboxylate | 89% |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(Methoxycarbonyl)phenyl 5-(4-methylphenyl)furan-2-carboxylate | 92% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(Methoxycarbonyl)phenyl 5-(4-methoxyphenyl)furan-2-carboxylate | 85% |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(Methoxycarbonyl)phenyl 5-(4-chlorophenyl)furan-2-carboxylate | 88% |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(Methoxycarbonyl)phenyl 5-(thiophen-2-yl)furan-2-carboxylate | 90% |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com The 5-bromo-furan system is a suitable electrophile for this transformation, allowing for the introduction of various alkynyl groups at the C5 position. The reaction is carried out under mild conditions, often with a base like an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov This reaction would convert this compound into the corresponding 5-alkynyl-2-furoate esters, which are versatile intermediates for further synthesis, such as in click chemistry. researchgate.net

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The 5-bromo-furan moiety can react with various alkenes, such as styrene (B11656) or acrylates, to yield 5-vinyl-furan derivatives. thieme-connect.de Studies on the Heck coupling of 2-acetyl-5-bromobenzofuran with styrene demonstrate that such transformations are feasible, typically using a palladium catalyst and bases like KOH or Et₃N. researchgate.netumich.edu This reaction provides a direct method for C-C bond formation and the introduction of alkenyl substituents onto the furan ring. organic-chemistry.org

Derivatization Strategies for Furoate Ester Modification and Analog Synthesis

The chemical reactivity of this compound allows for numerous derivatization strategies to produce a library of related compounds.

One primary strategy involves the modification of the ester linkage. The ester can be hydrolyzed under basic or acidic conditions to yield 5-bromo-2-furoic acid and 4-chlorophenol. This carboxylic acid can then be re-esterified with a variety of different alcohols or phenols to create new furoate esters. The synthesis of the parent compound itself can be achieved via methods like Steglich esterification, using coupling agents such as DCC (N,N'-Dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). mdpi.com

A second, more extensive set of derivatization strategies relies on the cross-coupling reactions described in the previous section.

Suzuki Coupling: Allows for the introduction of a vast range of aryl and heteroaryl groups at the C5-position. mdpi.comnih.gov

Sonogashira Coupling: Enables the installation of terminal and internal alkynes.

Heck Coupling: Provides access to analogs bearing vinyl and substituted vinyl groups.

By combining these approaches—modifying the ester and performing cross-coupling on the furan ring—a large and structurally diverse array of analogs can be synthesized from the single starting material, this compound.

Reactivity of the Furan Ring (e.g., [4+2] Cycloadditions, Oxidation Reactions)

Beyond the carbon-bromine bond, the furan ring itself possesses inherent reactivity, particularly in cycloaddition and oxidation reactions.

[4+2] Cycloadditions

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com It readily reacts with electron-deficient dienophiles to form oxabicycloheptene adducts. numberanalytics.com The aromatic character of furan is relatively low compared to benzene, making this cycloaddition process feasible, though it is often reversible. quora.com A mechanophore built around an oxanorbornane core, formed from a furan-acrylate Diels-Alder reaction, demonstrates the utility of this transformation. acs.orgnih.gov The reaction of this compound with a dienophile like maleic anhydride (B1165640) would be expected to yield a bicyclic adduct, temporarily disrupting the furan's aromaticity to form a more complex scaffold. numberanalytics.com

Oxidation Reactions

The furan ring is susceptible to oxidation by various reagents, which can lead to ring-opening or complete degradation. ingentaconnect.comresearchgate.net

Ring-Opening: Oxidation with reagents like singlet oxygen, peracids, or N-bromosuccinimide can cleave the furan ring to produce 1,4-dicarbonyl compounds. rsc.org The specific products depend on the substitution pattern of the furan and the oxidant used. ingentaconnect.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as ruthenium tetroxide or ozone, can completely oxidize the furan ring, converting it into a carboxylic acid group. ingentaconnect.com

This reactivity makes the furan ring a latent dicarbonyl or carboxylic acid functionality, which can be unmasked under appropriate oxidative conditions, adding another layer to its synthetic utility. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Chlorophenyl 5 Bromo 2 Furoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It would be a primary tool for understanding the intrinsic properties of 4-Chlorophenyl 5-bromo-2-furoate.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. DFT calculations would be used to perform a geometry optimization, which systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

For a molecule like this compound, which has rotational freedom around the ester linkage and the bond connecting the phenyl ring to the ester group, a conformational landscape analysis would be necessary. This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure and other low-energy conformers that might be present under normal conditions. The relative energies of these conformers would provide insight into the molecule's flexibility.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, these calculations would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. Green areas are neutral.

An MEP analysis of this compound would reveal the electrophilic and nucleophilic sites, providing valuable information about its intermolecular interaction patterns and potential reactivity with other molecules. For instance, the electronegative oxygen atoms of the ester group and the bromine atom would likely be regions of negative potential.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching and bending of its chemical bonds. These calculated frequencies can be correlated with experimental spectroscopic data, such as that obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

By comparing the calculated vibrational spectrum with an experimental one, researchers can confirm the structure of the synthesized molecule and make detailed assignments of the observed spectral bands to specific molecular motions. For this compound, this would help to identify characteristic vibrational modes associated with the furan (B31954) ring, the chlorophenyl group, and the ester linkage.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological macromolecule).

For this compound, MD simulations could be used to explore its conformational dynamics in different solvents, its diffusion properties, and its potential to interact with biological targets. These simulations are computationally intensive but offer a deeper understanding of the molecule's behavior in a more realistic setting.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Halogenated Furoate Esters

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These studies often use descriptors derived from computational chemistry to quantify structural features.

A QSRR study on a series of halogenated furoate esters, including this compound, would involve calculating various electronic and steric descriptors for each molecule and correlating them with experimentally determined reactivity data. This could lead to predictive models that can estimate the reactivity of new, unsynthesized compounds in the same class. Such studies have shown that for halogenated esters, factors like hydrophobicity and the nature of the halogen substituent can influence their reactivity. For instance, bromine-substituted esters are often found to be more reactive than their chlorine-substituted counterparts. mdpi.com

Reaction Pathway Modeling and Transition State Analysis for Furoate Transformations

The transformation of furoate esters can proceed through various reaction pathways, and computational modeling is a powerful tool to elucidate the most likely mechanisms. By employing methods such as Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For a compound like this compound, a key transformation to consider is the hydrolysis of the ester bond. Theoretical calculations can model the approach of a nucleophile, such as a hydroxide (B78521) ion, to the carbonyl carbon of the furoate. The modeling would involve calculating the energies of the starting materials (furoate and nucleophile), the tetrahedral intermediate formed during the reaction, and the final products (5-bromo-2-furoic acid and 4-chlorophenol).

The transition state for this transformation would be the highest energy point on the reaction coordinate leading to the tetrahedral intermediate. The geometry of this transition state, characterized by the partial formation of the new bond with the nucleophile and the partial breaking of the carbonyl pi bond, can be precisely calculated. The energy of this transition state determines the activation energy of the reaction, which is a critical parameter for understanding the reaction kinetics.

A hypothetical reaction pathway for the hydrolysis of this compound could be modeled, and the calculated activation energies for different steps could be tabulated.

Table 1: Hypothetical Calculated Energies for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Furoate + H₂O) | 0 |

| Transition State 1 | +25 |

| Tetrahedral Intermediate | +10 |

| Transition State 2 | +15 |

| Products (Furoic Acid + Phenol) | -5 |

Note: This table is illustrative and based on general principles of ester hydrolysis. Actual values would require specific DFT calculations.

Aromaticity Analysis of the Furan Ring and Substituent Effects of Halogenation

The furan ring in this compound is an aromatic system, a property that significantly influences its stability and reactivity. Aromaticity in furan arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from an oxygen lone pair) in a cyclic, planar structure, fulfilling Hückel's rule. However, the aromaticity of furan is known to be less pronounced than that of benzene (B151609), making it more susceptible to addition reactions.

Computational methods provide quantitative measures of aromaticity. These include nucleus-independent chemical shift (NICS) calculations and the harmonic oscillator model of aromaticity (HOMA). NICS calculations, for example, would likely show a negative value at the center of the furan ring, indicative of a diatropic ring current, a hallmark of aromaticity.

Theoretical studies on substituted aromatic rings have shown that electron-withdrawing groups can decrease aromaticity. researchgate.net In the case of 5-bromo-2-(4-chlorophenylcarboxy)furan, both the bromo and the ester groups are electron-withdrawing. DFT calculations could quantify this effect. For instance, the calculated NICS value for the substituted furan would likely be less negative than that of unsubstituted furan, indicating a reduction in aromaticity.

Table 2: Illustrative Aromaticity Indices for Furan and Substituted Derivatives

| Compound | HOMA Index | NICS(0) (ppm) |

| Furan | 0.78 | -10.2 |

| 5-Bromofuran (Hypothetical) | 0.75 | -9.5 |

| This compound (Hypothetical) | 0.72 | -9.1 |

Note: This table is illustrative. HOMA and NICS values are dependent on the computational method used. The values for the substituted compounds are hypothetical estimations based on known substituent effects.

Applications and Advanced Research Directions for 4 Chlorophenyl 5 Bromo 2 Furoate

4-Chlorophenyl 5-bromo-2-furoate as a Versatile Synthetic Building Block for Complex Organic Architectures

The structure of this compound is endowed with multiple reactive sites, making it a highly versatile intermediate or building block for the synthesis of more complex organic molecules. The presence of distinct halogen substituents (bromine and chlorine) on the furan (B31954) and phenyl rings, respectively, allows for selective chemical transformations.

Halogenated aromatic compounds are foundational in synthetic chemistry, often serving as key intermediates in the creation of bioactive compounds. For instance, the bromine atom on the furoate ring can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon bonds. This enables the attachment of a wide array of other molecular fragments, leading to diverse and complex architectures. Similarly, the chlorine atom on the phenyl ring offers another site for nucleophilic aromatic substitution or coupling reactions, potentially under different catalytic conditions, allowing for stepwise and controlled molecular assembly.

The ester linkage itself is a reactive functional group, susceptible to hydrolysis to yield the corresponding carboxylic acid or transesterification to produce different esters. This dual reactivity of the halogen atoms and the ester group makes compounds like this compound valuable precursors in pathways aimed at developing new pharmaceuticals and functional organic materials. The utility of dihalogenated building blocks is well-established; for example, 5-Bromo-4-fluoro-2-methylaniline is recognized as a key ingredient for synthesizing activators of sirtuin 6 (SIRT6), a tumor-suppressing enzyme, precisely because its multiple functional groups allow for facile and targeted synthesis. ossila.com

Potential Applications in Advanced Materials Science

The unique electronic and structural properties imparted by the halogen atoms and the furan ring suggest that this compound could be a valuable component in the development of advanced materials.

While specific optoelectronic applications for this compound are not yet detailed, its core structure is relevant to the field. Organic materials for optoelectronics often rely on conjugated π-systems to facilitate charge transport and light emission. The furan ring is an aromatic heterocycle that can be part of a larger conjugated system. By using this compound as a building block, it is conceivable to construct larger, extended π-systems through cross-coupling reactions at the bromine site. The electron-withdrawing nature of the halogen atoms and the ester group can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting materials, a critical parameter for designing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The field of liquid crystals (LCs) offers a more direct potential application. The molecular shape, or mesomorphism, is a key determinant of liquid crystalline behavior. Molecules that exhibit LC phases typically possess a rigid core and flexible terminal chains. The this compound structure contains a rigid core composed of the linked phenyl and furan rings.

Research has shown that compounds incorporating a furan moiety can exhibit liquid crystalline properties. nih.gov For example, a series of liquid crystalline materials based on furfural (B47365) derivatives, (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate, were synthesized and shown to exhibit stable nematic mesophases. nih.gov The introduction of the heterocyclic furan ring contributed to the formation of these stable LC phases over a good temperature range. nih.gov Furthermore, the use of halogenated aromatic systems is a common strategy in the design of liquid crystal systems. researchgate.net Therefore, this compound represents a promising scaffold for the synthesis of new liquid crystalline materials. Further modification, for instance, by replacing the chlorine atom with a flexible alkoxy chain via nucleophilic substitution, could lead to new compounds with tunable mesomorphic properties.

Role in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. In this context, non-covalent interactions are of paramount importance. Halogen atoms, particularly when bonded to an aromatic ring, can act as halogen bond donors, forming directional interactions with electron-donating atoms like oxygen or nitrogen.

The structure of this compound contains multiple halogen bond donors (the C-Br and C-Cl groups) and potential halogen bond acceptors (the ester and furan oxygen atoms). This makes it an excellent candidate for studies in supramolecular assembly. Research on the structurally related compound 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate revealed the critical role of such interactions in its crystal packing. nih.gov In that case, short halogen⋯oxygen contacts (Cl⋯O and Br⋯O) were observed, which directed the assembly of molecules into sheets. nih.gov Hirshfeld surface analysis confirmed that these and other interactions like C⋯H and H⋯H contacts were the major contributors to the intermolecular forces. nih.gov It is highly probable that this compound would exhibit similar self-assembly behavior, driven by a network of halogen bonds and other weak interactions, making it a valuable model compound for investigating the principles of crystal engineering.

| Intermolecular Interaction | Potential Contribution to Crystal Packing | Source |

| Halogen Bonding (Br···O, Cl···O) | Formation of directional links, leading to ordered structures like sheets or chains. | nih.gov |

| C-H···π Interactions | Stacking of aromatic rings, contributing to the stability of the crystal lattice. | N/A |

| π-π Stacking | Parallel arrangement of the furan and phenyl rings, influencing electronic properties. | N/A |

| Dipole-Dipole Interactions | Arising from the polar C-X and C=O bonds, contributing to overall packing energy. | N/A |

This table outlines the potential intermolecular interactions that could govern the supramolecular assembly of this compound, based on general principles and findings from related structures.

Future Research Avenues for Halogenated Furoate Esters

The potential of this compound and related compounds opens up several promising avenues for future research, particularly in the realm of synthetic methodology.

A significant challenge in working with polyhalogenated molecules like this compound is achieving regioselectivity—the ability to react one halogen atom selectively while leaving others untouched. For example, performing a cross-coupling reaction exclusively at the C-Br bond without affecting the C-Cl bond requires a highly selective catalytic system.

Future research will likely focus on the development of novel palladium, nickel, or copper-based catalysts with specifically designed ligands. These advanced catalytic systems could offer high selectivity by differentiating between the electronic and steric environments of the bromine and chlorine atoms. Success in this area would unlock the full synthetic potential of halogenated furoate esters, allowing them to be used as precise building blocks in the modular construction of complex, functional molecules for applications in medicine, materials science, and beyond.

Exploration of Bio-Derived Furanic Precursors and Sustainable Synthetic Routes

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce environmental impact and utilize renewable resources. For the synthesis of this compound, this focus is directed towards the use of bio-derived furanic precursors and greener esterification techniques.

The furan core of the target molecule can be sourced from biomass. 5-Bromofuroic acid, a key precursor, can be derived from furfural, which is produced from the dehydration of C5 sugars found in lignocellulosic biomass. Research has demonstrated the aqueous carbonylation of bio-derived 5-bromofuroic acid to produce 2,5-furandicarboxylic acid, highlighting the potential of this platform for creating valuable furanic compounds. nih.gov The direct use of unrefined 5-hydroxymethylfurfural (B1680220) (HMF) solutions from biomass for oxidation to 2,5-furandicarboxylic acid has also been investigated, though challenges such as catalyst deactivation by impurities like amino acids remain.

The synthesis of this compound would then involve the esterification of 5-bromofuroic acid with 4-chlorophenol (B41353). Traditional esterification methods often rely on harsh conditions and stoichiometric activating agents. Sustainable alternatives are therefore highly sought after. These include:

Enzymatic Catalysis: Lipases can be employed to catalyze esterification under mild conditions, often in solvent-free systems or green solvents, minimizing waste and energy consumption.

Heterogeneous Acid Catalysis: The use of solid acid catalysts, such as zeolites or functionalized resins, can facilitate the esterification reaction. These catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry.

Reactive Extrusion: This solvent-free technique involves the continuous mixing and reaction of the precursors at elevated temperatures for a short duration, offering a highly efficient and environmentally friendly process.

The successful implementation of these sustainable routes would significantly enhance the green credentials of this compound synthesis, making it a more attractive intermediate for various applications.

Advancements in Spectroscopic and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and chlorophenyl rings. The furan protons will appear as doublets in the downfield region, characteristic of furanic systems. The protons on the 4-chlorophenyl ring will exhibit a characteristic AA'BB' splitting pattern.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key signals will include those for the carbonyl carbon of the ester, the carbon atoms of the furan and chlorophenyl rings, with the carbon atoms attached to bromine and chlorine appearing at characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for confirming the presence of these halogens in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic bands will include C-O stretching vibrations of the ester and furan ring, and C-H and C=C stretching vibrations of the aromatic rings.

Advanced Analytical Methodologies: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are invaluable for the purification and analysis of this compound, allowing for the separation of the product from starting materials and by-products, and providing simultaneous structural information. bldpharm.com

Spectroscopic Data for Precursors:

| Compound | ¹H NMR Data | ¹³C NMR Data | Reference |

| 4-Bromo-2-chlorophenol | Signals corresponding to the aromatic protons and the hydroxyl proton. | Signals for the six aromatic carbons, with shifts influenced by the hydroxyl, chloro, and bromo substituents. | chemicalbook.com |

| 5-Bromo-2-chlorobenzoic acid | Aromatic proton signals consistent with the substitution pattern. | Signals for the carboxyl carbon and the aromatic carbons, showing the influence of the bromo and chloro substituents. | chemicalbook.com |

Theoretical Prediction and Experimental Validation of Novel Reactivities and Molecular Transformations

Understanding the reactivity of this compound is key to unlocking its potential in organic synthesis. A combination of theoretical calculations and experimental studies can provide deep insights into its chemical behavior.

Theoretical Prediction:

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules. For a related compound, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, DFT calculations have been used to explore its structure-reactivity relationship. mdpi.comresearchgate.net Similar studies on this compound could reveal:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The carbonyl carbon is expected to be a primary electrophilic site, while the oxygen atoms and the aromatic rings would be nucleophilic regions.

Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO indicates the chemical reactivity of the molecule. mdpi.com

Reaction Pathway Modeling: DFT can be used to model the transition states and intermediates of potential reactions, providing insights into the feasibility and selectivity of different transformations. For instance, the cycloaddition reactions of furan derivatives have been studied theoretically, revealing stepwise polar mechanisms. nih.gov

Experimental Validation:

The theoretical predictions must be validated through experimental studies. The reactivity of this compound is expected to be dictated by the furan ring, the ester functionality, and the halogen substituents. Potential reactions for experimental exploration include:

Nucleophilic Acyl Substitution: The ester can react with various nucleophiles (e.g., amines, alcohols, Grignard reagents) at the carbonyl carbon to form amides, different esters, or tertiary alcohols after a second addition. youtube.com

Cross-Coupling Reactions: The bromine atom on the furan ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents at the 5-position of the furan ring, leading to a diverse library of derivatives.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures. The electronic nature of the dienophile and the reaction conditions will influence the regio- and stereoselectivity of the cycloaddition.

Reactions involving the Chlorophenyl Group: The chlorine atom on the phenyl ring can also participate in cross-coupling reactions, although typically under more forcing conditions than the bromo-substituent. This offers the potential for sequential functionalization of the molecule.

By systematically exploring these theoretical and experimental avenues, a comprehensive understanding of the reactivity of this compound can be achieved, paving the way for its application in the synthesis of novel and functional molecules.

Q & A

Q. What are the key steps in synthesizing 4-Chlorophenyl 5-bromo-2-furoate, and how can purity be ensured?

The synthesis typically involves esterification between 5-bromo-2-furoic acid and 4-chlorophenol. A common method uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or acid catalysts (e.g., H₂SO₄). Post-reaction, purification via silica gel column chromatography (hexane/ethyl acetate gradient) is recommended. Purity validation should include thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons for 4-chlorophenyl at δ 7.2–7.5 ppm and furan protons at δ 6.5–7.0 ppm).

- FTIR : To identify ester carbonyl stretches (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Mass Spectrometry (EI/ESI) : For molecular ion verification (e.g., m/z ≈ 289 [M⁺]).

- Elemental Analysis : To validate C, H, Br, and Cl content within ±0.4% .

Advanced Research Questions

Q. How can X-ray crystallography optimize structural determination of this compound?

Single-crystal X-ray diffraction using SHELXL ( ) is ideal. Key parameters:

- Crystal Growth : Slow evaporation of a dichloromethane/hexane mixture at 4°C.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 179 K temperature, and 0.5° ω-scan increments.

- Refinement : Apply anisotropic displacement parameters and validate with R factor <0.05.

Interactions like Br···O (3.125 Å) and C–H···O hydrogen bonds (2.8–3.0 Å) should be analyzed to understand packing .

Q. How can discrepancies in reported reaction yields or byproduct formation be resolved?

- Controlled Replication : Repeat reactions under inert atmospheres (N₂/Ar) with standardized reagent ratios.

- Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify byproducts.

- Statistical Analysis : Apply ANOVA to assess reproducibility (e.g., n=5 trials) and identify outliers .

Q. What analytical advantages does the 4-chlorophenyl moiety provide in HPLC and mass spectrometry?

- HPLC : UV detection at 254 nm (due to aromatic π→π* transitions) enables trace quantification (LOD ~0.1 µg/mL).

- Mass Spectrometry : The chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) aids in distinguishing molecular ions from background noise. For example, m/z 289 (M⁺) will show a 3:1 doublet at m/z 289/291 .

Q. How can biological activity studies be designed for this compound?

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like VEGFR-2 (PDB: 4ASD). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding residues (e.g., Asp1046) .

- ADMET Profiling : Predict pharmacokinetics using SwissADME (e.g., bioavailability score ≥0.55) and toxicity via ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.